(4-Oxo-4H-1-benzopyran-2-yl)acetic acid (4-Oxo-4H-1-benzopyran-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 87619-14-5
VCID: VC15972716
InChI: InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14)
SMILES:
Molecular Formula: C11H8O4
Molecular Weight: 204.18 g/mol

(4-Oxo-4H-1-benzopyran-2-yl)acetic acid

CAS No.: 87619-14-5

Cat. No.: VC15972716

Molecular Formula: C11H8O4

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

(4-Oxo-4H-1-benzopyran-2-yl)acetic acid - 87619-14-5

Specification

CAS No. 87619-14-5
Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
IUPAC Name 2-(4-oxochromen-2-yl)acetic acid
Standard InChI InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14)
Standard InChI Key MHBJEBAJSOSGRH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C=C(O2)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran ring system (C10H6O2) fused to an acetic acid group (-CH2COOH) at the 2-position. The chromone scaffold (4-oxo-4H-1-benzopyran) provides a planar, aromatic system with a keto group at C-4, while the acetic acid substituent introduces polarity and hydrogen-bonding capacity. Computational models predict a molecular weight of 206.19 g/mol and a logP value of 1.8, indicating moderate lipophilicity .

Physical Properties

Experimental data for closely related analogs suggest the following properties:

  • Melting Point: ~260°C (dec.)

  • Solubility: Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO) .

  • pKa: The carboxylic acid group has a predicted pKa of 2.28±0.20, while the chromone keto group exhibits weak acidity (pKa ~10) .

Table 1: Comparative Physicochemical Data for Chromone Derivatives

CompoundMolecular Weight (g/mol)LogPWater Solubility (mg/mL)
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid206.191.80.45
4-Oxo-4H-1-benzopyran-2-carboxylic acid190.151.20.32
2-Benzyl-4-oxo-4H-chromen-8-yl acetic acid298.293.10.12

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Chromone Ring Formation: Condensation of 2-hydroxyacetophenone with glyoxylic acid under acidic conditions yields 4-oxo-4H-1-benzopyran-2-carboxylic acid .

  • Acetic Acid Introduction: The carboxylic acid group at C-2 is esterified, followed by alkylation with methyl bromoacetate and subsequent hydrolysis to yield the acetic acid derivative.

Key Reaction:

4-Oxo-4H-1-benzopyran-2-carboxylic acid+CH2BrCOOCH3BaseMethyl ester intermediateHydrolysis(4-Oxo-4H-1-benzopyran-2-yl)acetic acid\text{4-Oxo-4H-1-benzopyran-2-carboxylic acid} + \text{CH}_2\text{BrCOOCH}_3 \xrightarrow{\text{Base}} \text{Methyl ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{(4-Oxo-4H-1-benzopyran-2-yl)acetic acid}

Industrial Optimization

Large-scale production employs continuous flow reactors with immobilized catalysts (e.g., zeolites) to enhance yield (≥85%) and reduce waste. Green chemistry principles prioritize water as a solvent and microwave-assisted heating for energy efficiency.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB signaling. In murine models of arthritis, oral administration (50 mg/kg/day) reduced paw edema by 62% compared to controls .

Table 2: Anti-Inflammatory Activity in Animal Models

ModelDose (mg/kg)Edema Reduction (%)Reference
Carrageenan-induced5062
CFA-induced5058

Antioxidant Capacity

The acetic acid moiety enhances free radical scavenging, as demonstrated by a DPPH assay IC50 of 25 µM, outperforming ascorbic acid (IC50 = 50 µM). Mechanistically, it donates hydrogen atoms to neutralize reactive oxygen species (ROS).

Enzyme Inhibition

  • Tyrosine Phosphatase 1B (PTP1B): The compound inhibits PTP1B (IC50 = 8.2 µM), a target for diabetes therapy, via competitive binding to the active site .

  • Monoamine Oxidase (MAO): Dual inhibition of MAO-A/B (IC50 = 12/18 µM) suggests potential in neurodegenerative disease treatment .

Pharmacological Applications

Oncology

Preliminary studies on related chromones show antiproliferative effects against leukemia (IC50 = 15 µM) and breast cancer (IC50 = 18 µM) cell lines. Apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.

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